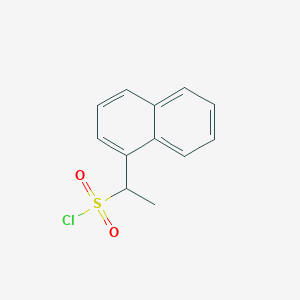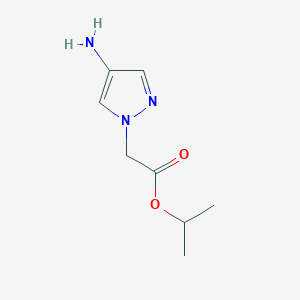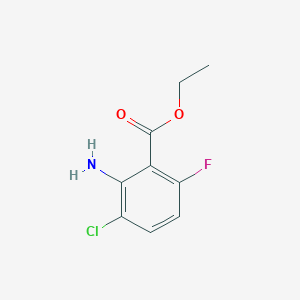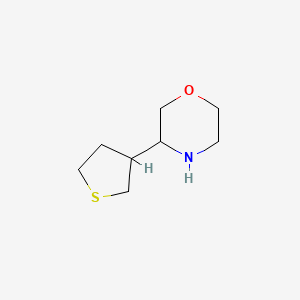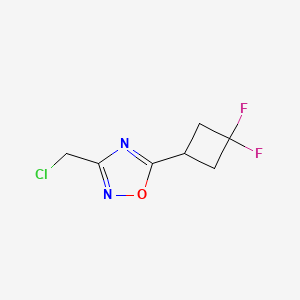
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a chloromethyl group and a difluorocyclobutyl group attached to the oxadiazole ring. These structural features impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
The synthesis of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3,3-difluorocyclobutanecarboxylic acid: This intermediate can be synthesized from the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Formation of 3,3-difluorocyclobutylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Cyclization to form the oxadiazole ring: The amine is reacted with appropriate reagents to form the oxadiazole ring, incorporating the chloromethyl group at the 3-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
科学研究应用
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole has several scientific research applications:
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and difluorocyclobutyl groups can enhance its binding affinity and specificity for these targets .
相似化合物的比较
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole can be compared with other oxadiazoles and related compounds:
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring, leading to different chemical properties and reactivity.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring, which can affect its biological activity and chemical stability.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxazole: Lacks one nitrogen atom in the ring, resulting in different electronic properties and reactivity.
属性
分子式 |
C7H7ClF2N2O |
|---|---|
分子量 |
208.59 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H7ClF2N2O/c8-3-5-11-6(13-12-5)4-1-7(9,10)2-4/h4H,1-3H2 |
InChI 键 |
VYPCQWPRWSQYTL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)C2=NC(=NO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)

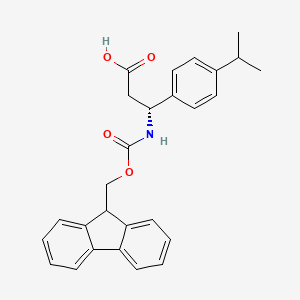
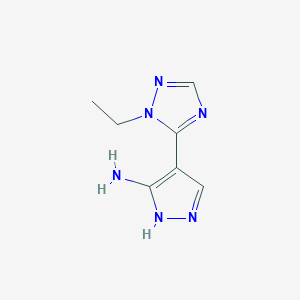
![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)
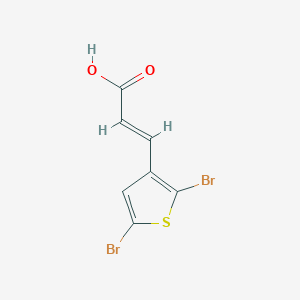
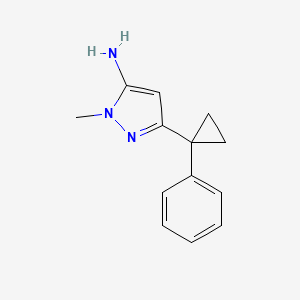
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535169.png)
